7-isopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Description
7-isopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound that belongs to the class of pyrazolopyridopyrimidines
Properties
IUPAC Name |
4-methyl-11-(3-methylbutyl)-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-14(2)9-11-24-12-10-18-17(21(24)26)13-22-20-19(15(3)23-25(18)20)16-7-5-4-6-8-16/h4-8,10,12-14H,9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQPLFFBLNXREI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)CCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-isopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring, followed by the construction of the pyridopyrimidine scaffold. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate cyclization and condensation reactions .
Industrial Production Methods
Industrial production methods for this compound are still under development, with research focusing on optimizing reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions are being explored to enhance the efficiency of the synthetic process .
Chemical Reactions Analysis
Types of Reactions
7-isopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various hydrogenated forms .
Scientific Research Applications
7-isopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in pathways involving kinases.
Medicine: Explored as a potential therapeutic agent for treating cancer and other diseases due to its ability to modulate specific biological targets.
Mechanism of Action
The mechanism of action of 7-isopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as kinases. It acts by inhibiting the activity of these enzymes, thereby affecting various signaling pathways involved in cell growth, proliferation, and apoptosis. Molecular docking studies have shown that this compound fits well into the active site of kinases, forming essential hydrogen bonds and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties and potential therapeutic applications.
Uniqueness
7-isopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopentyl and phenyl groups contribute to its hydrophobic character, enhancing its ability to interact with lipid membranes and protein targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
